molecular formula C15H18N2O3 B12264898 [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)[(2-methyl-1,3-oxazol-4-yl)methyl]amine

[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)[(2-methyl-1,3-oxazol-4-yl)methyl]amine

Cat. No.: B12264898
M. Wt: 274.31 g/mol
InChI Key: WDCSHDMSNPXJJQ-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(2-methyl-1,3-oxazol-4-yl)methyl]amine is a complex organic compound that features a unique combination of benzodioxin and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(2-methyl-1,3-oxazol-4-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and oxazole intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions. Common reagents used in these steps include alkyl halides, amines, and various catalysts to facilitate the reactions under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(2-methyl-1,3-oxazol-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like alkyl halides and acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(2-methyl-1,3-oxazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(2-methyl-1,3-oxazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. This can lead to various physiological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(2-methyl-1,3-oxazol-4-yl)methyl]amine stands out due to its combination of benzodioxin and oxazole rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]methanamine

InChI

InChI=1S/C15H18N2O3/c1-11-16-13(10-20-11)9-17(2)8-12-3-4-14-15(7-12)19-6-5-18-14/h3-4,7,10H,5-6,8-9H2,1-2H3

InChI Key

WDCSHDMSNPXJJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)CN(C)CC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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